molecular formula C18H18FN B12618751 1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine CAS No. 920959-10-0

1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine

Katalognummer: B12618751
CAS-Nummer: 920959-10-0
Molekulargewicht: 267.3 g/mol
InChI-Schlüssel: HPIRNJAMADYKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Vorbereitungsmethoden

The synthesis of 1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with phenylacetylene in the presence of a base to form the corresponding 2-(2-fluorophenyl)-1-phenylethenyl intermediate. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene and a catalyst such as palladium or copper .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or acetonitrile, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors .

Eigenschaften

CAS-Nummer

920959-10-0

Molekularformel

C18H18FN

Molekulargewicht

267.3 g/mol

IUPAC-Name

1-[2-(2-fluorophenyl)-1-phenylethenyl]pyrrolidine

InChI

InChI=1S/C18H18FN/c19-17-11-5-4-10-16(17)14-18(20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2

InChI-Schlüssel

HPIRNJAMADYKLE-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=CC2=CC=CC=C2F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.